molecular formula C23H16O6.C21H27ClN2O2<br>C44H43ClN2O8 B1674118 Hydroxyzine pamoate CAS No. 10246-75-0

Hydroxyzine pamoate

Cat. No.: B1674118
CAS No.: 10246-75-0
M. Wt: 763.3 g/mol
InChI Key: ASDOKGIIKXGMNB-UHFFFAOYSA-N
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Description

Hydroxyzine Pamoate is a light yellow odorless powder . It is a synthetic piperazine histamine H1-receptor antagonist with anti-allergic, antispasmodic, sedative, anti-emetic, and anti-anxiety properties . It is used to help control anxiety and tension caused by nervous and emotional conditions. It can also be used to help control anxiety and produce sleep before surgery . This medicine is also used to relieve symptoms of allergic conditions .


Molecular Structure Analysis

This compound is chemically designated as (±)-2- [2- [4- (p-Chloro-α-phenylbenzyl)-1- piperazinyl]ethoxy]ethanol 4,4 -methylenebis [3-hydroxy-2-naphthoate] (1:1) . Its molecular formula is C21H27ClN2O2.C23H16O6 and its molecular weight is 763.29 .


Chemical Reactions Analysis

This compound is practically insoluble in water and methanol and freely soluble in dimethylformamide . It is metabolized in the liver; the main metabolite (45%), cetirizine, is formed through oxidation of the alcohol moiety to a carboxylic acid by alcohol dehydrogenase .


Physical and Chemical Properties Analysis

This compound is a light yellow odorless powder . It is practically insoluble in water and methanol and freely soluble in dimethylformamide .

Scientific Research Applications

Pharmacovigilance and Drug Safety

In a study focusing on the pharmacovigilance of hydroxyzine, severe QT prolongation was reported, which can expose patients to risks of torsades de pointe (TdP) and sudden cardiac death. This highlights the importance of monitoring the cardiac effects of hydroxyzine in clinical settings (Vigne et al., 2015).

Pharmacokinetics and Drug Delivery

A study on the pharmacokinetics of hydroxyzine pamoate demonstrated the systemic exposure of pamoic acid from this formulation, providing essential data for understanding the drug's absorption and distribution (Lobo et al., 2006). Another research developed microsponge delivery systems for hydroxyzine HCl, aiming to control its release into the skin, thereby potentially reducing side effects and percutaneous absorption (Rizkalla et al., 2011).

Dermatological Applications

In dermatology, hydroxyzine has been used to manage chronic pruritus. A real-world observational study in India confirmed its effectiveness and tolerability for this purpose, improving symptoms and quality of life over a 12-week period (Thomas et al., 2019).

Pediatric Dentistry

Hydroxyzine's safety in pediatric dental sedation was investigated, confirming its effectiveness and minimal adverse events when used at proper dosages (Kim et al., 2022).

Potential in COVID-19 Treatment

An observational study explored the use of hydroxyzine in hospitalized COVID-19 patients. It indicated that hydroxyzine was associated with reduced mortality, suggesting its potential utility in managing COVID-19, subject to further validation in clinical trials (Sánchez-Rico et al., 2021).

Targeting Orphan Receptors

Research on the orphan receptor GPR35 found that pamoic acid, a component of this compound, is a potent GPR35 agonist. This finding opens avenues for understanding GPR35 signaling and identifying therapeutic uses of this compound in different medical conditions (Zhao et al., 2010).

Mechanism of Action

Target of Action

Hydroxyzine pamoate’s primary target is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as itching, hives, and sneezing .

Mode of Action

This compound acts as a potent and selective histamine H1 receptor inverse agonist . By binding to these receptors, it blocks the action of histamine, a substance produced by the body in response to allergens . This interaction results in relief from allergic symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By acting as an inverse agonist at the histamine H1 receptor, this compound inhibits the effects of histamine, reducing allergic symptoms .

Pharmacokinetics

This compound is rapidly absorbed following oral administration . The onset of its sedative action occurs between 15 and 60 minutes, and its effect persists for 4-6 hours . The half-life of hydroxyzine is reportedly 14-25 hours, and is shorter in children (~7.1 hours) than in adults (~20 hours) . Elimination half-life is prolonged in the elderly, averaging approximately 29 hours .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of allergic symptoms such as itching, hives, and sneezing . It also exhibits sedative, anxiolytic, and antiemetic properties , making it useful for treating anxiety and tension associated with psychoneuroses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is less soluble in water compared to hydroxyzine HCL, which results in a slower dissolution rate and absorption, leading to a delayed onset of action . Furthermore, this compound may potentiate the effects of central nervous system (CNS) depressants following general anesthesia .

Safety and Hazards

Hydroxyzine Pamoate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Adverse events specific to Hydroxyzine usage are drowsiness and dryness of the mouth, and there were respiratory complications due to a synergistic reaction of Hydroxyzine .

Future Directions

There is an association between long-term neurodevelopmental adverse effects and early use of Hydroxyzine . Controlled studies are required in order to prove a causal relationship and to confirm the safety of Hydroxyzine in the pediatric population . For the time being, it is suggested to use Hydroxyzine for the shortest possible duration in preschool-age children .

Biochemical Analysis

Biochemical Properties

Hydroxyzine pamoate functions by competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This interaction inhibits the binding of histamine, thereby reducing allergic symptoms such as itching and hives. Additionally, this compound exhibits skeletal muscle relaxing, bronchodilator, antiemetic, and analgesic properties . The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism .

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It exerts its effects by blocking histamine H1 receptors on effector cells, leading to reduced histamine-mediated responses . This action results in decreased allergic reactions and sedation. This compound also affects the central nervous system by suppressing activity in certain subcortical areas, contributing to its anxiolytic and sedative effects .

Molecular Mechanism

The primary mechanism of action of this compound is as a potent and selective histamine H1 receptor inverse agonist . This action is responsible for its antihistamine and sedative effects. This compound also undergoes hydrolysis in the gastrointestinal tract, releasing the active hydroxyzine, which is gradually absorbed into the bloodstream . The compound’s active metabolite, cetirizine, contributes to its antihistaminic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates rapid absorption from the gastrointestinal tract, with clinical effects typically noted within 15 to 30 minutes . The compound has a half-life of approximately 20 hours in adults, with its clinical effects wearing off before complete elimination . Long-term studies have shown that this compound maintains its efficacy over extended periods, although its sedative effects may diminish with prolonged use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces allergic reactions and anxiety without significant adverse effects . At higher doses, this compound can induce hypersedation, convulsions, and other toxic effects . Studies in pregnant animals have shown that high doses can lead to fetal abnormalities .

Metabolic Pathways

This compound is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5 . The main active metabolite, cetirizine, is generated by the oxidation of hydroxyzine’s alcohol moiety to a carboxylic acid . This metabolite is responsible for much of hydroxyzine’s antihistaminic effect. The compound is further broken down into several other metabolites, although specific pathways have not been fully elucidated .

Transport and Distribution

This compound is rapidly absorbed and distributed throughout the body, with a volume of distribution of approximately 16 to 23 L/kg in adults . The compound is transported in the bloodstream and binds to plasma proteins, facilitating its distribution to various tissues . This compound undergoes hydrolysis in the gastrointestinal tract, releasing the active hydroxyzine, which is then absorbed into the bloodstream .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with histamine H1 receptors on effector cells . The compound’s activity is influenced by its binding to these receptors, leading to the inhibition of histamine-mediated responses. This compound does not appear to undergo significant post-translational modifications that would direct it to specific organelles .

Properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C21H27ClN2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-10,24-25H,11H2,(H,26,27)(H,28,29);1-9,21,25H,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDOKGIIKXGMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H43ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68-88-2 (Parent)
Record name Hydroxyzine pamoate [USP:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00907580
Record name Hydroxyzine pamoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10246-75-0
Record name Hydroxyzine pamoate
Source CAS Common Chemistry
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Record name Hydroxyzine pamoate [USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyzine pamoate
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Record name Hydroxyzine pamoate
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Record name Hydroxyzine embonate
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Record name HYDROXYZINE PAMOATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyzine pamoate
Reactant of Route 2
Hydroxyzine pamoate

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